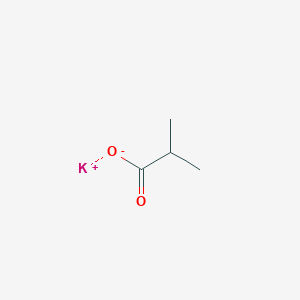
Methyl 2-hexynoate
Vue d'ensemble
Description
Methyl 2-hexynoate is a chemical compound that is part of a broader class of alkynoates, which are esters derived from alkynoic acids. These compounds are of interest in various fields, including organic synthesis and materials science, due to their unique chemical properties and potential applications.
Synthesis Analysis
The synthesis of methyl 2-hexynoate can be achieved through several methods. One approach involves the annulation of 3-alkyl-2-pyrazolin-5-ones, leading to the formation of methyl 2-hexynoate as a product . This process includes steps such as esterification, oxidation, and the use of thallium(III) nitrate. Another method for synthesizing related compounds involves the reaction of (2-benzyloxy)ethyloxirane with the dianion of phenylselenoacetic acid, followed by esterification with diazomethane . Although not directly synthesizing methyl 2-hexynoate, these methods provide insight into the synthetic routes that can be adapted for its production.
Molecular Structure Analysis
The molecular structure of compounds similar to methyl 2-hexynoate has been studied using various spectroscopic techniques and computational methods. For instance, the crystal structure of methyl 2-hydroxyimino-3-phenyl-propionate was determined using X-ray crystallography, revealing intermolecular hydrogen bonds . While this compound is not methyl 2-hexynoate, the techniques used are applicable to the structural analysis of methyl 2-hexynoate.
Chemical Reactions Analysis
Methyl 2-hexynoate and related compounds can undergo various chemical reactions. For example, the synthesis of compounds containing the isoprene unit, such as methyl (2E,4E)-3,7,11-trimethyldodeca-2,4-dienoate, involves elimination reactions and the use of bases . These reactions are indicative of the types of transformations that methyl 2-hexynoate might undergo, such as addition or cyclization reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of methyl 2-hexynoate can be inferred from studies on similar compounds. For instance, the influence of methylation on the structure and stability of polyadenylic acid suggests that methylation can affect the thermal stability of certain structures . Although this study does not directly relate to methyl 2-hexynoate, it provides a general understanding of how methylation might influence the properties of methyl esters.
Applications De Recherche Scientifique
“Methyl 2-hexynoate” is a chemical with the linear formula CH3CH2CH2C≡CCO2CH3 . It’s important to handle this chemical with care as it can cause skin irritation, respiratory irritation, and serious eye irritation .
-
Organic Synthesis : Organic building blocks are often used in the synthesis of complex organic compounds. They can serve as the starting materials in a synthetic process, providing the necessary carbon skeleton and functional groups .
-
Material Science : In material science, organic building blocks can be used to create polymers and other materials with specific properties .
-
Life Science : In life science research, organic building blocks can be used in the synthesis of bioactive compounds, such as pharmaceuticals and agrochemicals .
-
Chromatography : Organic building blocks can be used in the preparation of stationary phases for chromatographic separations .
-
Analytical Chemistry : In analytical chemistry, organic building blocks can be used as standards or reagents .
-
Chemical Synthesis : Organic building blocks are essential components in chemical synthesis, serving as the starting materials for a wide range of chemical reactions .
-
Organic Synthesis : Organic building blocks are often used in the synthesis of complex organic compounds. They can serve as the starting materials in a synthetic process, providing the necessary carbon skeleton and functional groups .
-
Material Science : In material science, organic building blocks can be used to create polymers and other materials with specific properties .
-
Life Science : In life science research, organic building blocks can be used in the synthesis of bioactive compounds, such as pharmaceuticals and agrochemicals .
-
Chromatography : Organic building blocks can be used in the preparation of stationary phases for chromatographic separations .
-
Analytical Chemistry : In analytical chemistry, organic building blocks can be used as standards or reagents .
-
Chemical Synthesis : Organic building blocks are essential components in chemical synthesis, serving as the starting materials for a wide range of chemical reactions .
Safety And Hazards
Propriétés
IUPAC Name |
methyl hex-2-ynoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-3-4-5-6-7(8)9-2/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHZPZBFOJDXEHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC#CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70172349 | |
| Record name | Methyl hex-2-ynoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70172349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-hexynoate | |
CAS RN |
18937-79-6 | |
| Record name | Methyl 2-hexynoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18937-79-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-hexynoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018937796 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 18937-79-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289570 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl hex-2-ynoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70172349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl hex-2-ynoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.794 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Methyl 2-hexynoate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZM8E2XC4ZL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(Hydroxymethyl)benzo[b]thiophene](/img/structure/B101068.png)











